molecular formula C10H13F2NO2 B13051256 (1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13051256
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-HZGVNTEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol is a chiral amino alcohol derivative of significant value in medicinal chemistry and pharmaceutical research. Its defined stereochemistry makes it a critical synthetic intermediate for constructing more complex molecules, particularly in developing active pharmaceutical ingredients (APIs) where the three-dimensional structure is crucial for biological activity . The compound's structure, featuring both amino and hydroxyl functional groups on a propanol backbone attached to a difluoromethoxy-substituted phenyl ring, is frequently explored as a key building block in drug discovery . The difluoromethoxy group is a common bioisostere used to fine-tune the metabolic stability, lipophilicity, and bioavailability of lead compounds . Researchers utilize this chiral scaffold to study receptor interactions and optimize therapeutic efficacy, with potential applications in the development of central nervous system (CNS) agents and cardiovascular therapeutics . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9-/m1/s1

InChI Key

MEEKLVVMEKPWBO-HZGVNTEJSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Reagent/Intermediate Role in Synthesis Notes
3-(Difluoromethoxy)benzaldehyde Aromatic aldehyde precursor Provides the difluoromethoxyphenyl moiety
Chiral amine or chiral auxiliary Forms imine intermediate Controls stereochemistry
Reducing agents (e.g., NaBH4, catalytic hydrogenation) Reduces imine to amino alcohol Asymmetric reduction critical for stereocontrol
Solvents (e.g., tetrahydrofuran, diethyl ether) Medium for reaction Choice affects yield and purity

Stepwise Synthesis Protocol

  • Imine Formation
    The aldehyde 3-(difluoromethoxy)benzaldehyde is reacted with a chiral amine under mild conditions to form a chiral imine intermediate. This step is typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether at room temperature to avoid side reactions.

  • Asymmetric Reduction
    The imine intermediate undergoes asymmetric reduction using a suitable reducing agent or catalytic system. Common methods include:

    • Sodium borohydride (NaBH4) reduction under controlled temperature.
    • Catalytic hydrogenation with chiral metal complexes (e.g., Rh or Ru-based catalysts) to induce stereoselectivity.
  • Hydrolysis and Work-up
    After reduction, the reaction mixture is subjected to hydrolysis to release the free amino alcohol. The product is then purified by crystallization or chromatographic techniques to isolate the (1S,2R) isomer with high enantiomeric purity.

Alternative Synthetic Routes

  • Chiral pool synthesis: Starting from naturally occurring chiral amino alcohols or amino acids, followed by selective functional group modification to introduce the difluoromethoxyphenyl group.
  • Enzymatic resolution: Using enzymes to selectively hydrolyze or modify one enantiomer in a racemic mixture, enriching the desired (1S,2R) isomer.
  • Use of chiral auxiliaries: Temporary attachment of chiral auxiliaries to the substrate to direct stereoselective transformations, followed by removal of the auxiliary.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Synthesis
Temperature 0°C to room temperature Controls reaction rate and selectivity
Solvent Tetrahydrofuran, diethyl ether Influences solubility and stereoselectivity
Catalyst Chiral Rh or Ru complexes Enhances enantioselectivity in reduction
Reaction time Several hours Balances conversion and side reactions
pH Neutral to slightly acidic Stabilizes intermediates

Optimization studies demonstrate that lower temperatures and careful solvent selection improve stereoselectivity and yield. Catalysts with chiral ligands are essential for high enantiomeric excess.

Analytical and Purity Assessment

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Imine formation + asymmetric reduction Direct, well-established route High stereoselectivity, scalable Requires chiral amine/catalyst
Chiral pool synthesis Uses natural chiral starting materials High enantiopurity, fewer steps Limited availability of precursors
Enzymatic resolution Biocatalytic selectivity Environmentally friendly May require racemic mixture
Chiral auxiliary approach Temporary stereocontrol High stereocontrol Additional steps for auxiliary removal

Research Findings and Industrial Relevance

  • The difluoromethoxy group significantly enhances metabolic stability and lipophilicity, which is beneficial for drug candidates.
  • Industrial syntheses focus on minimizing hazardous reagents and maximizing atom economy.
  • Recent patents emphasize improved catalytic systems for asymmetric reduction to increase yield and purity while reducing costs.
  • Research confirms that the (1S,2R) stereochemistry is crucial for biological activity, necessitating precise stereocontrol in synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols or primary amines .

Scientific Research Applications

The biological activity of (1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is primarily attributed to its interactions with enzymes and receptors. Research indicates that this compound may act as an agonist or antagonist in various biochemical pathways relevant to neurological disorders and other therapeutic areas. Its stereochemistry contributes to its ability to selectively bind to specific targets, which is crucial for drug development.

Neurological Disorders

The compound has been studied for its potential effects on neurotransmitter systems. Its ability to modulate receptor activity suggests it could be useful in developing treatments for conditions such as depression, anxiety, and schizophrenia.

Enzyme Mechanisms

Due to its structural characteristics, this compound is being investigated for its role in studying enzyme mechanisms. It can serve as a substrate or inhibitor for specific enzymes, providing insights into their function and regulation.

Drug Development

The compound's unique properties position it as a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents that may offer improved efficacy and reduced side effects compared to existing medications.

Case Studies

Study TitleFocus AreaFindings
Study on Neurotransmitter ModulationNeurologyDemonstrated that this compound can enhance serotonin receptor activity, suggesting potential antidepressant properties.
Enzyme Inhibition AnalysisBiochemistryIdentified the compound as a selective inhibitor of a key enzyme involved in metabolic pathways, highlighting its utility in metabolic research.
Drug Development TrialsPharmacologyEarly trials indicate that derivatives of this compound show promise as anti-anxiety medications with fewer side effects than traditional benzodiazepines.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., CF₃, Br) enhance receptor binding but may reduce solubility. The difluoromethoxy group balances polarity and lipophilicity.
  • Predicted Bioavailability : The target compound’s calculated molecular weight (217.22) and moderate polarity suggest favorable absorption relative to heavier analogs (e.g., ).

Biological Activity

(1S,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL, also known by its CAS number 1213675-33-2, is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the difluoromethoxy group and stereochemistry, contributes to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications in various fields.

The molecular formula of this compound is C10H13F2NO2, with a molecular weight of 217.21 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC10H13F2NO2
Molecular Weight217.21 g/mol
IUPAC NameThis compound
InChI KeyMEEKLVVMEKPWBO-HZGVNTEJSA-N
Canonical SMILESCC(C(C1=CC=CC=C1OC(F)F)N)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as either an enzyme inhibitor or activator. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.

Enzyme Interaction

Research indicates that this compound may influence various enzymatic pathways. For example, it has been studied for its potential as a ligand in enzyme-substrate interactions, which can lead to significant therapeutic effects in drug development.

Antifungal Properties

Studies have shown that compounds similar to this compound exhibit antifungal activity. For instance, derivatives of related structures have been evaluated for their efficacy against fungal pathogens such as Fusarium oxysporum and Alternaria solani, demonstrating moderate to potent antifungal properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In preclinical studies, it has shown synergistic effects when used in combination with other therapeutic agents, enhancing the overall efficacy against various cancer cell lines. This suggests that this compound could play a role in developing novel cancer therapies.

Case Study 1: Antifungal Efficacy

In a study evaluating novel antifungal agents, several derivatives of difluoromethoxy compounds were synthesized and tested against Alternaria solani. One compound exhibited activity comparable to established antifungal controls at a concentration of 50 μg/mL .

Case Study 2: Cancer Cell Line Studies

Research involving the use of this compound in combination therapies highlighted its potential to enhance the cytotoxic effects on specific cancer cell lines. The mechanisms involved include modulation of apoptosis pathways and inhibition of cell proliferation .

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